molecular formula C9H17NO3 B064460 cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane CAS No. 162129-49-9

cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane

Cat. No.: B064460
CAS No.: 162129-49-9
M. Wt: 187.24 g/mol
InChI Key: OCKKMJSVLVALMF-RNFRBKRXSA-N
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Description

Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a cyclic organic compound with significant potential in medicinal chemistry. Characterized by its unique three-membered ring structure, this compound exhibits properties that make it a valuable intermediate in the synthesis of peptidomimetics and other biologically active molecules. The molecular formula is C₉H₁₇NO₃, with a molecular weight of approximately 187.24 g/mol.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a hydroxymethyl substituent on the cyclopropane ring. This configuration allows for enhanced stability and reactivity, critical for various synthetic applications.

Structural Features

FeatureDescription
Molecular FormulaC₉H₁₇NO₃
Molecular Weight187.24 g/mol
Key Functional GroupsBoc group, hydroxymethyl group
IsomerismExists as a cis isomer

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the realms of anticancer and antimicrobial properties.

Anticancer Activity

Research has shown that derivatives of similar compounds can demonstrate cytotoxic effects on cancer cell lines . The unique stereochemistry of this compound enhances its binding affinity to biological targets, potentially leading to improved therapeutic efficacy against various cancers .

Case Study: Antitumor Activity
In one study, derivatives synthesized from similar cyclopropane structures were evaluated against multiple cancer cell lines, including:

  • Colon cancer
  • Lung cancer
  • Breast cancer
  • Melanoma
  • Leukemia

Results indicated that these compounds could significantly inhibit cell proliferation, suggesting that this compound could serve as a scaffold for developing novel anticancer agents .

Antimicrobial Activity

The cyclopropyl unit is known to play a crucial role in the biological activity of various natural products, including those with antifungal , antiviral , and antibacterial properties. Similar compounds have shown effectiveness against a range of bacterial strains, indicating that this compound may also possess antimicrobial capabilities .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to mimic natural peptides due to its structural configuration. This mimetic behavior can enhance binding interactions with target proteins or enzymes involved in disease pathways.

Synthesis Methods

Various synthetic methodologies have been developed for producing this compound. These methods focus on maintaining the integrity of functional groups while ensuring high yields and selectivity.

Notable Synthesis Approaches

  • Strecker Reaction : Utilizes chiral amines to achieve stereoselective synthesis.
  • Cyclopropanation Reactions : Employs Simmons-Smith or organophotocatalytic methods to form the cyclopropane core efficiently .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKMJSVLVALMF-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641004
Record name tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170299-61-3
Record name tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
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